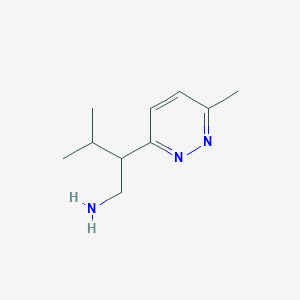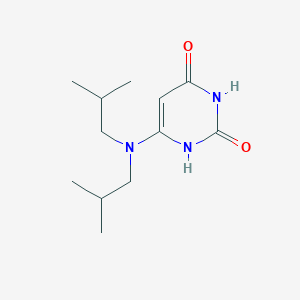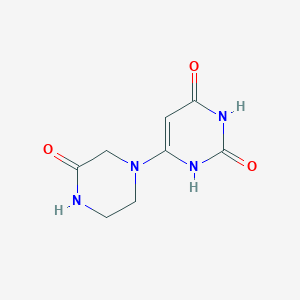
1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide
Overview
Description
1-(Cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide (CPCP) is an organic compound belonging to the pyrazole family of heterocyclic compounds. It is a colorless solid that is soluble in organic solvents and has a melting point of 111-112 °C. CPCP has been studied extensively for its potential applications in the fields of medicine, biochemistry and organic chemistry.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives have been a subject of interest due to their potential biological activities. For instance, Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, characterizing them through elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) (Hassan, Hafez, & Osman, 2014). Such compounds were evaluated for in vitro cytotoxic activity, underscoring the importance of detailed synthesis protocols and structural analysis in developing new chemical entities.
Biological Evaluations
- Various studies have explored the biological applications of these derivatives, including their antimicrobial and cytotoxic properties. Pitucha et al. (2011) evaluated N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives for their potential as antimicrobial agents, identifying compounds with significant activity against pathogenic strains (Pitucha, Kosikowska, Urszula, & Malm, 2011).
Mechanistic Insights and Molecular Modeling
- Research also delves into the mechanistic aspects and molecular modeling of these compounds to understand their interactions at the molecular level. For example, Silvestri et al. (2008) investigated the cannabinoid receptor affinity and molecular modeling studies of substituted pyrazole derivatives, providing insights into their binding mechanisms (Silvestri et al., 2008).
Heterocyclic Synthesis
- The utility of pyrazole derivatives in heterocyclic synthesis has been highlighted, with studies presenting methods for generating a variety of heterocyclic structures that have potential pharmacological interest. El‐Mekabaty (2014) reviewed the chemical reactivity of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide as a building block for synthesizing polyfunctionalized heterocyclic compounds (El‐Mekabaty, 2014).
Tautomerism and Structural Analysis
- The study of tautomerism and structural analysis in these compounds is crucial for understanding their stability and reactivity. Kaczor et al. (2013) examined the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides, employing various spectroscopic and computational techniques to elucidate their preferred forms and their implications for antibacterial activity (Kaczor et al., 2013).
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities and can interact with various targets .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
A study on cyanomethyl vinyl ether derivatives, which are structurally similar to the compound , predicted favorable adme properties .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, potentially leading to various cellular effects .
Biochemical Analysis
Biochemical Properties
1-(cyanomethyl)-3-phenyl-1H-pyrazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can impact pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors and altering their binding to DNA . This can lead to changes in the expression levels of genes involved in various cellular functions, including metabolism, apoptosis, and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction and the specific enzyme involved . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity . This can lead to changes in the transcriptional regulation of target genes, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I metabolism, the compound undergoes oxidation, reduction, and hydrolysis reactions catalyzed by enzymes such as cytochrome P450 . These reactions introduce or expose functional groups, making the compound more polar and water-soluble . In phase II metabolism, the compound undergoes conjugation reactions with molecules such as glucuronic acid, sulfate, or glutathione, further increasing its solubility and facilitating its excretion from the body . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, such as albumin or transporters, which facilitate its distribution to different cellular compartments and tissues . The localization and accumulation of this compound within cells can influence its biological activity and potential therapeutic effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and influences gene expression . Alternatively, it may be targeted to the mitochondria, where it affects cellular metabolism and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
2-(cyanomethyl)-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c13-6-7-16-11(12(14)17)8-10(15-16)9-4-2-1-3-5-9/h1-5,8H,7H2,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYNKFVDYLLWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





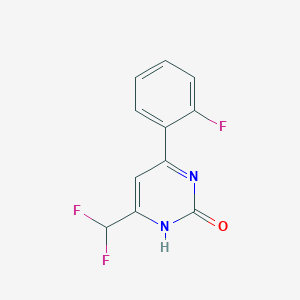
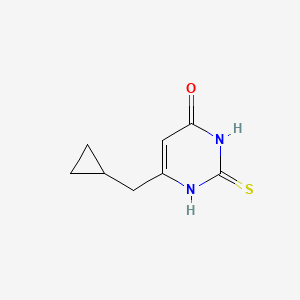
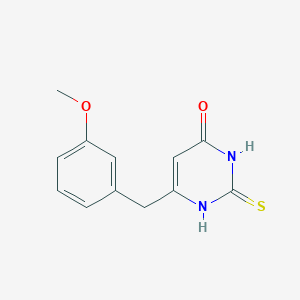


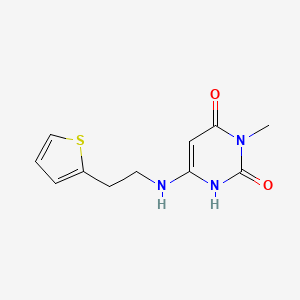
![1-(1-hydroxybutan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481467.png)
